molecular formula C11H12O2 B8184133 Spiro[1,3-benzodioxole-2,1'-cyclopentane] CAS No. 183-32-4

Spiro[1,3-benzodioxole-2,1'-cyclopentane]

Cat. No.: B8184133
CAS No.: 183-32-4
M. Wt: 176.21 g/mol
InChI Key: VXSVOBDIGBCITM-UHFFFAOYSA-N
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Description

Spiro[1,3-benzodioxole-2,1’-cyclopentane]: is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol . It is characterized by a spirocyclic structure, where a benzodioxole ring is fused to a cyclopentane ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-benzodioxole-2,1’-cyclopentane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a benzodioxole derivative with a cyclopentane derivative in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of Spiro[1,3-benzodioxole-2,1’-cyclopentane] may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-benzodioxole-2,1’-cyclopentane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can introduce various functional groups into the benzodioxole ring .

Scientific Research Applications

Chemistry

In chemistry, Spiro[1,3-benzodioxole-2,1’-cyclopentane] is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, the compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Research has shown that spirocyclic compounds can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Industry

In the industrial sector, Spiro[1,3-benzodioxole-2,1’-cyclopentane] is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Spiro[1,3-benzodioxole-2,1’-cyclopentane] include other spirocyclic molecules, such as spiroindoles and spirooxindoles . These compounds share the spirocyclic motif but differ in the specific rings and functional groups attached.

Uniqueness

What sets Spiro[1,3-benzodioxole-2,1’-cyclopentane] apart is its benzodioxole ring fused to a cyclopentane ring. This unique structure imparts distinct chemical properties, such as stability and reactivity, making it valuable in various applications. Additionally, its ability to undergo diverse chemical reactions and form a wide range of products further highlights its versatility .

Properties

IUPAC Name

spiro[1,3-benzodioxole-2,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-6-10-9(5-1)12-11(13-10)7-3-4-8-11/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSVOBDIGBCITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269468
Record name Spiro[1,3-benzodioxole-2,1′-cyclopentane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183-32-4
Record name Spiro[1,3-benzodioxole-2,1′-cyclopentane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[1,3-benzodioxole-2,1′-cyclopentane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Catechol (11 g) and cyclopentanone (9 ml) were heated under reflux in toluene (150 ml) with p-toluenesulfonic acid (0.18 g) with a water trap. After 18 hours, the mixture was concentrated and purified by chromatography (silica gel, heptane/ethyl acetate 4:1). This resulted in the product with the molecular weight of 176.22 (C11H12O2); MS(ESI): 177 (M+H+).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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